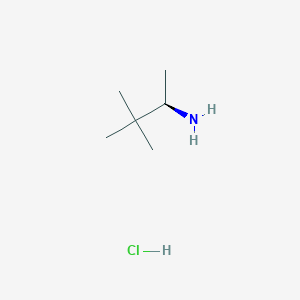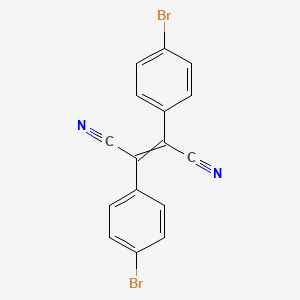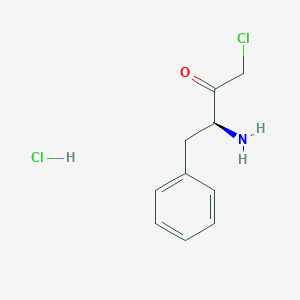
H-Phe-chloromethylketone hcl
Vue d'ensemble
Description
H-Phe-chloromethylketone HCl is a synthetic compound that is structurally related to peptide chloromethylketones, which are known to form stoichiometric complexes with various enzymes, such as human alpha-thrombin. These complexes are often used to study enzyme mechanisms and inhibitor specificity due to their ability to irreversibly inhibit the enzyme by alkylation of the active site . The compound is also structurally similar to cyclic tetrapeptide analogues, which have been synthesized to mimic the biological activity of natural products like chlamydocin and HC-toxin, with modifications such as replacing the reactive epoxy ketone side-chain with chloromethyl or diazomethyl ketone functionalities .
Synthesis Analysis
The synthesis of H-Phe-chloromethylketone HCl and related compounds typically involves the chloromethylation of protected amino acid esters. This process yields the desired chloromethylketone as a hydrochloride salt form without racemization, which is crucial for maintaining the biological activity of the compound. The amino group is protected with carbamate protecting reagents to give various intermediates that can be used for the synthesis of protease inhibitors . Analogues of cytostatic agents have been synthesized using conventional methodology, with cyclization onto proline and subsequent functionalization to introduce the chloromethyl ketone group .
Molecular Structure Analysis
The molecular structure of H-Phe-chloromethylketone HCl is characterized by the presence of a chloromethyl ketone moiety, which is a key functional group that interacts with the active sites of enzymes. In the case of thrombin, the specificity of the interaction can be attributed to a hydrophobic cage formed by several amino acid residues that accommodate the chloromethyl ketone group . The structure of related cyclic tetrapeptides also features a chloromethyl ketone side-chain, which is essential for their antimitogenic activity .
Chemical Reactions Analysis
Chloromethyl ketones are reactive compounds that can participate in various chemical reactions. For instance, they can be used to alkylate the active sites of enzymes, leading to irreversible inhibition. The reactivity of carbonyl compounds, such as chloromethyl ketones, can be enhanced through hydrogen-bond formation, as demonstrated by a DFT study of the hetero-Diels-Alder reaction in the presence of chloroform . This reactivity is crucial for the biological activity of chloromethyl ketone-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Phe-chloromethylketone HCl are influenced by the presence of the chloromethyl ketone group. This group is highly reactive and can form stable complexes with enzymes, which is a property exploited in the design of enzyme inhibitors. The compound's solubility, stability, and reactivity are key parameters that determine its suitability for use in biological studies and potential therapeutic applications. The synthesis and manipulation of chloromethyl ketones require careful control of reaction conditions to prevent unwanted side reactions and to ensure high yields of the desired product .
Applications De Recherche Scientifique
Synthesis and Protease Inhibitor Development
H-Phe-chloromethylketone HCl is instrumental in the synthesis of α-aminoalkyl-α′-chloromethylketone derivatives. The chloromethylation of N-imine-protected amino acid esters, followed by acid hydrolysis, yields these derivatives in good yield without racemization. These compounds serve as useful intermediates for protease inhibitors (Onishi et al., 2001).
Interaction with Human Alpha-Thrombin
The interaction of H-Phe-chloromethylketone HCl with human alpha-thrombin has been crystallized and studied to understand its biochemical implications. This has provided insights into the structure of thrombin and its interaction with macromolecular substrates (Bode et al., 1989).
Human Chymase Inhibition
In the study of human chymase, a serine proteinase, the structure of the enzyme complexed with a chloromethylketone inhibitor was analyzed. This has implications for understanding the enzyme's activity and potential pharmaceutical applications (Pereira et al., 1999).
Study of Dipeptide Coordination with Au(III)
The coordination ability of a dipeptide containing chloromethylketone with Au(III) was explored, providing insights into the structural and chemical properties of such complexes (Koleva et al., 2007).
Analysis in Depth-Dose Measurements
Chloromethyl compounds, including those related to H-Phe-chloromethylketone HCl, have been utilized in depth-dose measurements in radiation therapy. This involves analyzing changes in pH and electrical conductivity in gels exposed to radiation (Andrews et al., 1957).
Material Selection in Concentrated Hydrochloric Acid
Research has also been conducted on the selection of materials for use in concentrated hydrochloric acid environments. This has implications for industrial processes where chloromethylketones may be present (Mishra et al., 2017).
Toxicity and Environmental Fate of Hexachlorocyclohexane Isomers
The environmental fate and toxicity of hexachlorocyclohexane isomers, which are structurally related to chloromethylketones, have been studied. This research is significant for environmental science and public health (Willett et al., 1998).
Enzymatic Activity Studies
H-Phe-chloromethylketone HCl has been used in studying the enzymatic activities of activated and zymogen forms of human Hageman factor (factor XII), contributing to our understanding of blood coagulation (Silverberg & Kaplan, 1982).
Acidizing of Tight Sandstone and Dolomite Formations
In petroleum engineering, studies have explored the use of hydrochloric acid (HCl) in acidizing tight sandstone and dolomite formations, a process relevant to chloromethylketone applications (Shafiq et al., 2018).
Treatment of Wastewater
Research on the treatment of wastewater using hydrodynamic cavitation combined with other advanced oxidation processes has been conducted, where hydrochloric acid plays a crucial role (Kumar et al., 2018).
Safety and Hazards
While specific safety and hazard information for H-Phe-chloromethylketone hcl is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing a chemical-resistant apron, chemical-resistant gloves, and chemical splash goggles at all times when handling chemicals to protect your eyes and skin .
Mécanisme D'action
Target of Action
H-Phe-chloromethylketone HCl, also known as Phe-CMK, is primarily an inhibitor of Gramicidin S Synthetase 2 . This enzyme plays a crucial role in the biosynthesis of the cyclic peptide antibiotic, Gramicidin S.
Biochemical Pathways
The primary biochemical pathway affected by H-Phe-chloromethylketone HCl is the biosynthesis of Gramicidin S . By inhibiting Gramicidin S Synthetase 2, the compound disrupts the production of Gramicidin S, a potent antibiotic against a broad spectrum of bacteria. The downstream effects of this inhibition could include a decrease in the production of Gramicidin S and potential changes in bacterial growth and survival.
Propriétés
IUPAC Name |
(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNJXAGVYFIVJM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-chloromethylketone hcl | |
CAS RN |
34351-19-4 | |
| Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
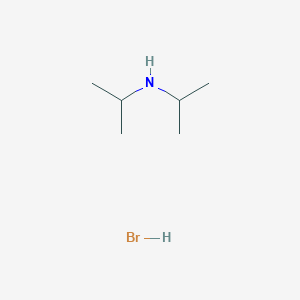
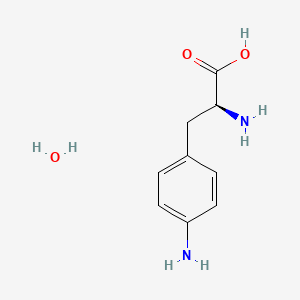
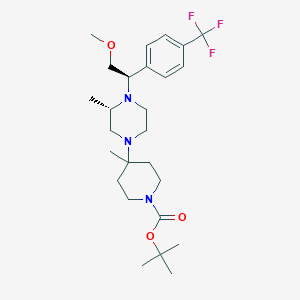
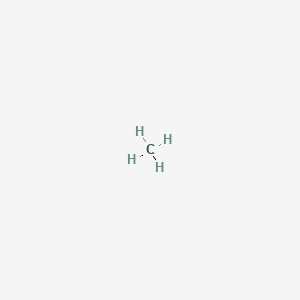


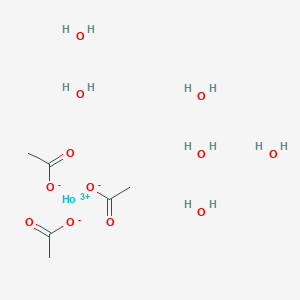
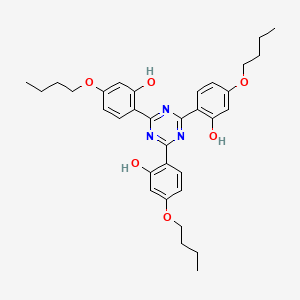
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

